N-[2-(Diethylamino)ethyl]undecanamide
Description
Properties
CAS No. |
70745-24-3 |
|---|---|
Molecular Formula |
C17H36N2O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]undecanamide |
InChI |
InChI=1S/C17H36N2O/c1-4-7-8-9-10-11-12-13-14-17(20)18-15-16-19(5-2)6-3/h4-16H2,1-3H3,(H,18,20) |
InChI Key |
SBTSBRXXSWWPPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Cancer Treatment
N-[2-(Diethylamino)ethyl]undecanamide has been investigated for its role in treating various cancers. It is particularly noted for its ability to modulate immune responses, which can be beneficial in cancer therapies. Research indicates that compounds with similar structures can inhibit tumor necrosis factor-alpha (TNF-α) production, which is often elevated in cancer patients. This modulation can help reduce inflammation and improve the efficacy of existing cancer treatments .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory disorders. Studies have shown that it can reduce levels of pro-inflammatory cytokines, which are involved in various autoimmune diseases . This property opens avenues for its use in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Drug Delivery Systems
Polymeric Micelles
this compound can be utilized in creating pH-responsive polymeric micelles for targeted drug delivery. Research has demonstrated that these micelles can encapsulate anticancer drugs like doxorubicin, enhancing their selectivity and reducing side effects by targeting tumor cells specifically . The pH responsiveness allows for the release of the drug in acidic tumor microenvironments, improving therapeutic outcomes.
Improving Drug Stability
The compound has also been incorporated into polymeric systems to enhance the stability of sensitive drugs. For instance, studies have shown that grafting this compound onto polyethylene glycol can improve the thermal stability of enzymes used in therapeutic applications . This modification helps maintain enzyme activity under varying conditions.
Biochemical Research Applications
Biochemical Tool for Enzyme Studies
this compound serves as a useful biochemical tool for studying enzyme kinetics and mechanisms. Its ability to interact with various enzymes allows researchers to investigate enzyme activities and inhibition pathways . This application is particularly relevant in neurobiology, where understanding enzyme interactions is crucial for developing treatments for neurodegenerative diseases.
Synthetic Chemistry Applications
In synthetic chemistry, this compound is employed as a building block for synthesizing complex organic molecules. Its structure allows for various chemical transformations that lead to the formation of biologically active compounds . This versatility makes it valuable in the development of new pharmaceuticals.
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison Based on Alkyl Chain Length and Functional Groups
N-[2-(Diethylamino)ethyl]undecanamide vs. N-[2-(2-Hydroxyethoxy)ethyl]decanamide (CAS 158948-13-1)
| Property | This compound | N-[2-(2-Hydroxyethoxy)ethyl]decanamide |
|---|---|---|
| Molecular Formula | C₁₇H₃₄N₂O | C₁₄H₂₉NO₃ |
| Molecular Weight | 282.47 g/mol | 259.38 g/mol |
| Key Functional Groups | Diethylaminoethyl, undecanamide | Hydroxyethoxyethyl, decanamide |
| Hydrophilicity | Moderate (amine group) | High (hydroxyethoxy group) |
| Applications | Pharmaceutical intermediates | Potential surfactants or solubilizers |
Key Findings :
- The hydroxyethoxy group in the decanamide derivative improves water solubility, whereas the diethylamino group allows for pH-dependent solubility via protonation .
Comparison with Phosphonothiolate Analogs
This compound vs. Pinacolyl S-2-diisopropylaminoethyl ethylphosphonothiolate
| Property | This compound | Pinacolyl S-2-diisopropylaminoethyl ethylphosphonothiolate |
|---|---|---|
| Functional Groups | Amide, tertiary amine | Phosphonothiolate, isopropylaminoethyl |
| Reactivity | Low (amide stability) | High (phosphonothiolate reactivity) |
| Toxicity | Likely low (pharmaceutical use) | High (nerve agent analogs) |
| Applications | Drug synthesis | Chemical warfare or catalytic studies |
Key Findings :
- The phosphonothiolate group in the latter confers high reactivity and toxicity, contrasting sharply with the pharmaceutically oriented amide structure of the former.
- The diethylaminoethyl group in both compounds may facilitate interactions with biological targets, but the amide backbone in this compound ensures greater metabolic stability .
Fluorescence Properties of Diethylaminoethyl Derivatives
N-[2-(Diethylamino)ethyl]-2',6'-Xylidine Derivatives (from ):
- These derivatives exhibit strong fluorescence due to the electron-rich diethylaminoethyl group, which enhances π-conjugation in aromatic systems.
Preparation Methods
Carbodiimide-Mediated Coupling
A widely adopted method involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents:
Procedure
-
Activation : Stir undecanoic acid (1 eq) with EDC (1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dichloromethane (DCM) at 0°C for 30 min.
-
Aminolysis : Add N,N-diethylethylenediamine (1.05 eq) dropwise, then warm to room temperature for 12 h.
-
Workup : Quench with 1M HCl, extract with DCM, dry over Na₂SO₄, and concentrate.
Yield : 70–85% (crude).
Acid Chloride Route
Undecanoyl chloride reacts directly with the diamine under mild conditions:
Procedure
-
Chlorination : Treat undecanoic acid with thionyl chloride (SOCl₂, 2 eq) at reflux for 2 h.
-
Amination : Add N,N-diethylethylenediamine (1 eq) in dry tetrahydrofuran (THF) at 0°C, stir for 4 h.
-
Isolation : Filter precipitated hydrochloride salt, neutralize with NaHCO₃, extract with ethyl acetate.
Yield : 80–90% (crude).
Purification and Impurity Control
Crystallization Optimization
Patent WO2013162390A1 details ethanol/water mixtures for purifying structurally similar amides:
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent Ratio (EtOH:H₂O) | 85:15 | 90:10 |
| Temperature (°C) | 60–70 | 50–60 |
| Crystallization Time | 12 h | 8 h |
| Purity (HPLC) | 99.79% | 99.86% |
Procedure :
Silica Gel Adsorption Chromatography
For colored byproducts:
-
Dissolve crude amide in DCM (8 mL/g).
-
Wash with H₂O (1:1 v/v), separate organic layer.
-
Stir with silica gel (24% w/w) for 4 h, filter, and concentrate.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization Strategies
Byproduct Formation
-
Desethyl Impurity : Generated via hydrolysis of the diethylamino group. Mitigation includes:
-
Lower reaction temperatures (<25°C).
-
Anhydrous conditions (molecular sieves).
-
Scalability Considerations
-
Solvent Volume : Ethanol/water ratios >85% reduce yield due to solubility limits.
-
Catalyst Loading : HOBt (1.1 eq) minimizes racemization but increases cost.
Applications and Derivatives
While direct applications of this compound are understudied, its structural analogs serve as:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(Diethylamino)ethyl]undecanamide, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via amidation of undecanoic acid with N,N-diethylethylenediamine, using coupling agents like EDC/HOBt. Critical intermediates (e.g., activated esters) should be purified via flash chromatography and characterized using -/-NMR and HPLC-MS to confirm structural integrity . Salt formation (e.g., hydrochloride salts) may enhance solubility, as demonstrated in related diethylaminoethylamide derivatives .
Q. How can researchers address low aqueous solubility in bioavailability studies?
- Methodological Answer : Solubility challenges, common in long-chain amides, can be mitigated by formulating micellar systems using surfactants (e.g., polysorbate-80) or co-solvents (DMSO/PEG). Phase solubility studies and dynamic light scattering (DLS) can optimize formulations. Reduced-pressure distillation (e.g., 0.020 atm for similar compounds) may improve purity and stability .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) for quantifying impurities. Differential Scanning Calorimetry (DSC) confirms thermal stability, while Karl Fischer titration monitors hygroscopicity, a concern for tertiary amine-containing compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the diethylaminoethyl moiety’s role?
- Methodological Answer : Compare analogs with varying alkyl chain lengths (e.g., dodecanamide vs. undecanamide) or substituted amines (e.g., dimethylamino vs. diethylamino). In vitro assays (e.g., membrane permeability or receptor binding) paired with molecular docking (AutoDock/Vina) can link structural features to biological activity, as seen in antiarrhythmic agent studies .
Q. What strategies resolve contradictions in reported solubility or stability data?
- Methodological Answer : Cross-validate methods using standardized buffers (e.g., PBS at pH 7.4) and controlled temperature/humidity. For stability discrepancies, accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring can identify degradation pathways. Reference NIST data for phase-change properties (e.g., boiling points under reduced pressure) .
Q. How can in vivo models assess pharmacokinetics and toxicity?
- Methodological Answer : Rodent studies should evaluate oral bioavailability and tissue distribution via LC-MS/MS. For safety, conduct acute toxicity assays (OECD 423) and screen for ocular/skin irritation using Draize tests (500 mg dose in rabbits). Toxicity thresholds can be benchmarked against structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
